molecular formula C20H19BrN4O3 B2675817 methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1351589-94-0

methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2675817
CAS No.: 1351589-94-0
M. Wt: 443.301
InChI Key: YGUJKWBKHNEIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]imidazole group, a carbamoyl group, and a dihydroisoquinoline group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzo[d]imidazole group, for example, is a heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Research into unsymmetrical polyhydroquinoline derivatives, utilizing catalysts such as 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, highlights the efficiency of halogen-free, reusable Bronsted acidic ionic liquid catalysts in organic synthesis. This process, applied for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, showcases the clean, simple methodology and high yield of desired products over short reaction times, potentially applicable to similar compounds like the one of interest (Khaligh, 2014).

Benzodiazepine Receptor Agonists and Antagonists

Research into biomimetic approaches for potential benzodiazepine receptor agonists and antagonists has explored compounds such as methyl isoquinoline-3-carboxylate and related derivatives. These studies suggest the relevance of such compounds in binding with moderate affinities to the benzodiazepine receptor, indicating potential medicinal chemistry applications (Guzman et al., 1984).

Electroluminescent Applications

Research on new low-molecular-weight compounds with potential application in organic light-emitting devices (OLEDs) has been conducted, focusing on the synthesis and photophysical properties of compounds with possible electroluminescent applications. This research indicates a promising avenue for the development of color electroluminescent structures, potentially relevant to compounds with similar molecular structures (Dobrikov et al., 2011).

Novel Synthetic Routes and Chemical Reactivity

Innovative synthetic routes for imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives have been developed, showcasing the versatility of certain precursors in accessing a range of heterocyclic compounds. This research underscores the importance of exploring new chemical reactions and synthetic methodologies that could be applied to the synthesis and functionalization of complex molecules similar to the one (Deady & Devine, 2004).

Corrosion Inhibition Studies

Studies on new N-heterocyclic compounds based on 8-hydroxyquinoline for corrosion inhibition in mild steel highlight the utility of certain organic compounds in protecting metals against corrosion. This research could inform the development of related compounds for industrial applications in corrosion prevention (Rbaa et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many imidazole derivatives are used as inhibitors of various enzymes, and their mechanism of action often involves binding to the active site of the enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities and the development of synthesis methods for producing it in a more efficient and environmentally friendly manner .

Properties

IUPAC Name

methyl 1-(1H-benzimidazol-2-ylmethylcarbamoyl)-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c1-28-20(27)25-9-8-12-6-7-13(21)10-14(12)18(25)19(26)22-11-17-23-15-4-2-3-5-16(15)24-17/h2-7,10,18H,8-9,11H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUJKWBKHNEIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NCC3=NC4=CC=CC=C4N3)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.